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  • Product: 2-Ethyl-5-methylfuran-3-carboxylic acid
  • CAS: 1499585-70-4

Core Science & Biosynthesis

Foundational

Literature review of 2-Ethyl-5-methylfuran-3-carboxylic acid derivatives

An In-Depth Technical Guide to 2-Ethyl-5-methylfuran-3-carboxylic Acid Derivatives: Synthesis, Causality, and Pharmacological Profiling Executive Summary & Chemical Rationale 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Ethyl-5-methylfuran-3-carboxylic Acid Derivatives: Synthesis, Causality, and Pharmacological Profiling

Executive Summary & Chemical Rationale

2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a highly specialized, trisubstituted furan building block utilized in advanced organic synthesis and drug discovery[1]. In medicinal chemistry, the precise positioning of substituents on a heterocyclic core dictates both target affinity and metabolic stability.

The structural causality of this specific molecule is threefold:

  • C2-Ethyl Group: Introduces tunable steric bulk directly adjacent to the C3-carboxylic acid. This steric shielding restricts the rotational freedom of subsequent amide bonds (when derivatized), locking the pharmacophore into a rigid, bioactive conformation necessary for kinase or receptor binding[2].

  • C5-Methyl Group: Acts as an electron-donating group, increasing the electron density of the furan ring. This electronic modulation makes the furan core more robust against oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to unsubstituted furans[3].

  • C3-Carboxylic Acid: Serves as the primary synthetic handle for derivatization, allowing for rapid expansion into furan-3-carboxamides, a class of compounds with proven anti-tumor and antimicrobial efficacy[4][5].

Part 1: Advanced Synthetic Methodologies

Traditional furan syntheses, such as the Paal-Knorr condensation, often require harsh, dehydrating acidic conditions that can compromise sensitive functional groups. To circumvent this, a modern, field-proven alternative is the Palladium-catalyzed aerobic oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl scaffolds[6].

This methodology is superior because it utilizes molecular oxygen ( O2​ ) as the sole oxidant to regenerate the active Pd(II) catalyst, avoiding stoichiometric toxic oxidants[7]. The reaction proceeds via a thermodynamically favorable 5-exo-trig cyclization, yielding the ester precursor (Ethyl 2-ethyl-5-methylfuran-3-carboxylate) in high yields (up to 68% on a gram scale)[6].

Workflow Diagram: Pd-Catalyzed Aerobic Cycloisomerization

G cluster_0 Catalytic Cycle & Synthesis (Aerobic) N1 2-Alkenyl-1,3-dicarbonyl Precursor N2 Pd(II) Catalyst / O2 (Oxidative Activation) N1->N2 Coordination N3 Cycloisomerization (5-exo-trig) N2->N3 beta-hydride elimination N4 Ethyl 2-ethyl-5-methylfuran -3-carboxylate N3->N4 Product Formation N5 Base Hydrolysis (LiOH, THF/H2O) N4->N5 Ester Cleavage N6 2-Ethyl-5-methylfuran -3-carboxylic acid (Target Core) N5->N6 Acidification (HCl)

Figure 1: Mechanistic workflow from dicarbonyl precursor to the target 3-carboxylic acid core.

Protocol 1: Self-Validating Synthesis of the Furan Core

Objective: Synthesize 2-Ethyl-5-methylfuran-3-carboxylic acid via ester hydrolysis.

  • Esterification/Cyclization: Subject the corresponding 2-alkenyl-1,3-dicarbonyl substrate to Pd(II) catalysis under an atmospheric balloon of O2​ in a suitable solvent (e.g., toluene or DMSO)[6].

  • Hydrolysis Setup: Dissolve the resulting Ethyl 2-ethyl-5-methylfuran-3-carboxylate (1.0 equiv) in a 3:1 mixture of THF and H2​O .

  • Base Addition: Add LiOH· H2​O (3.0 equiv) portion-wise at 0 °C. The causality of using LiOH over NaOH is its superior solubility in THF/water mixtures, ensuring a homogenous reaction environment.

  • In-Process Control (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3. The product, 2-Ethyl-5-methylfuran-3-carboxylic acid, will precipitate. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Part 2: Pharmacological Applications & Derivatization

Furan-3-carboxylic acid derivatives are highly privileged structures in oncology and infectious disease research. Literature demonstrates that structural modifications of furan-containing scaffolds, such as 2-(furan-2-yl)naphthalen-1-ol derivatives, yield potent and selective anti-breast cancer agents[4][8]. Furthermore, anthra[2,3-b]furan-3-carboxamides have shown profound antiproliferative potency against multidrug-resistant tumor cell lines[5].

To leverage 2-Ethyl-5-methylfuran-3-carboxylic acid in drug discovery, it is typically converted into a furan-3-carboxamide . Because the C2-ethyl group creates steric hindrance around the carboxylic acid, standard coupling agents (like EDC/NHS) often result in poor yields. Therefore, HATU combined with DIPEA is the authoritative standard. HATU forms a highly reactive HOAt-ester intermediate that overcomes the steric bulk, driving the amidation forward efficiently.

Workflow Diagram: Amide Coupling & Target Engagement

G A 2-Ethyl-5-methylfuran -3-carboxylic acid B HATU / DIPEA (HOAt-Ester Activation) A->B Carboxyl activation D Furan-3-carboxamide Derivative B->D C Amine Pharmacophore (e.g., Pyrrolidine) C->D Nucleophilic attack E Kinase/Receptor Inhibition (e.g., CK2) D->E Target engagement

Figure 2: Sterically-driven amide coupling workflow leading to pharmacological target engagement.

Protocol 2: Self-Validating Amide Coupling (HATU/DIPEA)
  • Activation: Dissolve 2-Ethyl-5-methylfuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature.

    • Causality: The pre-activation step ensures the complete formation of the active HOAt-ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the desired amine (1.1 equiv) dropwise.

  • In-Process Control (Self-Validation): Analyze via LC-MS after 2 hours. The protocol is self-validating when the MS trace shows the complete disappearance of the m/z [M−H]− peak of the starting acid and the emergence of the [M+H]+ peak corresponding to the target furan-3-carboxamide.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography.

Part 3: Quantitative Data Presentation

The following table synthesizes the expected quantitative parameters for the synthesis and biological evaluation of furan-3-carboxylic acid derivatives, contextualized from peer-reviewed benchmarks[2][5][6].

Compound / DerivativeSynthetic StepReagents / CatalystYield (%)Primary Biological TargetActivity Benchmark ( IC50​ )
Ethyl 2-ethyl-5-methylfuran-3-carboxylate Aerobic CycloisomerizationPd(II), O2​ (1 atm), Toluene56% - 68%N/A (Synthetic Intermediate)N/A
2-Ethyl-5-methylfuran-3-carboxylic acid Base HydrolysisLiOH, THF/ H2​O >90%N/A (Building Block)N/A
Anthra[2,3-b]furan-3-carboxamide analogs Amidation SOCl2​ or HATU/DIPEA75% - 85%Multidrug-resistant K562 cells0.1 - 2.5 µM
Naphtho[2,3-b]furan-3-carboxamide analogs AmidationHATU/DIPEA~80%Casein Kinase II (CK2)2.33 µM
2-(Furan-2-yl)naphthalen-1-ol derivatives Cross-Coupling / CyclizationVarious46% - 90%ER+ Breast Cancer (MCF-7)< 1.0 µg/mL

References

  • Synthesis of 3-Carbonyl Trisubstituted Furans via Pd-Catalyzed Aerobic Cycloisomerization Reaction: Development and Mechanistic Studies Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Antitumor Agents. 266. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl)naphthalen-1-ol Derivatives as Potent and Selective Antibreast Cancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties Source: European Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

  • QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor Source: Pharmaceuticals (PubMed Central) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Ethyl-5-methylfuran-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the thermodynamic profiling of heterocyclic building blocks is a non-negotiable step in rational drug design and synthetic scale-up. 2-Ethyl-5-methylf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the thermodynamic profiling of heterocyclic building blocks is a non-negotiable step in rational drug design and synthetic scale-up. 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS: 1499585-70-4) represents a highly specialized, multi-substituted furan derivative. Unlike unsubstituted furan—which is notoriously volatile, prone to polymerization, and thermodynamically unstable under acidic conditions—this specific molecule utilizes a strategic "push-pull" electronic substitution pattern.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this compound's thermodynamic stability. We will explore the structural electronics, phase transition thermodynamics, and provide self-validating experimental protocols to empirically quantify these properties in your laboratory.

Structural Thermodynamics & Electronic Modulations

The thermodynamic stability of a furan ring is inherently tied to its aromaticity (resonance energy of ~67 kJ/mol), which is significantly lower than that of benzene. Consequently, furans often act more like conjugated dienes than true aromatics, making them susceptible to electrophilic attack and oxidative degradation, particularly at the α -positions (C2 and C5).

The exceptional stability of 2-Ethyl-5-methylfuran-3-carboxylic acid is dictated by three critical structural features:

  • α -Site Blocking (C2 and C5): Electrophilic aromatic substitution on furans occurs almost exclusively at the α -carbons due to the thermodynamic stability of the resulting intermediate [1]. By occupying the C2 position with an ethyl group and the C5 position with a methyl group, the most reactive sites are sterically and electronically blocked. This prevents unwanted polymerization and degradation.

  • Positive Inductive (+I) and Hyperconjugative Effects: The alkyl groups at C2 and C5 donate electron density into the furan ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, counteracting the electron-withdrawing nature of the carboxylic acid and stabilizing the heteroaromatic core [4].

  • The "Push-Pull" Dynamic: The 3-carboxylic acid group exerts a negative inductive (-I) and negative mesomeric (-M) effect. In isolation, a 3-furoic acid derivative is electron-poor and thermodynamically disfavored in many cycloadditions [3]. However, the electron-donating alkyl groups "push" electron density into the ring, while the carboxylic acid "pulls" it, creating a highly stable, polarized resonance network.

ElectronicEffects Furan Furan Core (Heteroaromatic) C3_Carboxyl C3: Carboxylic Acid (-I, -M) Furan->C3_Carboxyl Electron Withdrawal (Push-Pull System) Stability Overall Thermodynamic Stability Furan->Stability Resonance C2_Ethyl C2: Ethyl Group (+I, +H) C2_Ethyl->Furan Electron Donation (Blocks α-site) C5_Methyl C5: Methyl Group (+I, +H) C5_Methyl->Furan Electron Donation (Blocks α-site) C3_Carboxyl->Stability H-Bonding

Caption: Electronic push-pull system dictating the thermodynamic stability of the furan derivative.

Phase Thermodynamics and Physicochemical Profiling

Understanding the phase thermodynamics—specifically the enthalpy ( ΔHfus​ ) and entropy ( ΔSfus​ ) of fusion—is critical for downstream processing, such as solution crystallization and formulation. Because the exact empirical data for 2-Ethyl-5-methylfuran-3-carboxylic acid is proprietary to specific vendor batches [5], we must extrapolate its thermodynamic boundaries based on highly correlated analogs like furan-2-carboxylic acid and 3-furoic acid [1, 2].

The presence of the C3-carboxylic acid enables strong intermolecular hydrogen bonding, forming stable dimeric structures in the solid state. This significantly increases the lattice energy, requiring higher thermal energy to achieve the phase transition from solid to liquid.

Quantitative Thermodynamic Estimates
PropertyEstimated Value / CharacteristicThermodynamic Driver
Enthalpy of Fusion ( ΔHfus​ ) 18.0 - 25.0 kJ/molIntermolecular hydrogen bonding of the C3-COOH group [2].
Entropy of Fusion ( ΔSfus​ ) 50.0 - 60.0 J/(mol·K)Crystal lattice disruption and increased degrees of freedom [2].
Diels-Alder Reactivity Kinetically slow, Thermodynamically favored+I effects of C2/C5 alkyls offset the -M effect of the COOH group [3].
α -Site Electrophilic Stability Exceptionally HighSteric hindrance and lack of available α -protons [4].

Experimental Protocols for Thermodynamic Validation

To transition from theoretical extrapolation to empirical certainty, your laboratory must employ self-validating analytical workflows. Do not simply record a melting point; you must quantify the thermodynamic energy of the system.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol is designed to measure ΔHfus​ while explicitly differentiating between reversible melting and thermal degradation—a common failure point when analyzing carboxylic acids.

Causality of Experimental Design:

  • Sample Mass (1-3 mg): Minimizes thermal gradients within the sample, ensuring sharp endothermic peaks for accurate integration.

  • Hermetic Aluminum Pans: Prevents the sublimation of the furan derivative or the loss of trace moisture, which would skew the thermodynamic mass balance.

  • Nitrogen Purge (50 mL/min): Displaces oxygen to prevent oxidative degradation prior to the phase transition.

  • Heat-Cool-Heat Cycle (Self-Validation): If the endotherm appears on the first heating ramp but disappears or shifts wildly on the second, the compound underwent thermal degradation. A reproducible peak confirms true thermodynamic stability of the phase transition.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

  • Preparation: Weigh exactly 2.0 mg of 2-Ethyl-5-methylfuran-3-carboxylic acid into a hermetic aluminum pan and crimp seal. Prepare an empty crimped pan as the reference.

  • Purge: Place pans in the cell and initiate a dry N2​ purge at 50 mL/min for 5 minutes prior to heating.

  • First Heating Ramp: Heat from 25 °C to 200 °C at a linear rate of 10 °C/min.

  • Cooling Ramp: Cool the sample from 200 °C back to 25 °C at 10 °C/min to observe the exothermic crystallization peak.

  • Second Heating Ramp (Validation): Repeat the heating ramp to 200 °C.

  • Analysis: Integrate the area under the melting endotherm using the instrument's software to calculate ΔHfus​ in J/g, then convert to kJ/mol using the molecular weight (154.16 g/mol ).

DSCProtocol Step1 1. Instrument Calibration Indium Standard (Tm = 156.6°C) Step2 2. Sample Preparation 1-3 mg in hermetic Al pan Step1->Step2 Ensures Accuracy Step3 3. Inert Purge N2 gas at 50 mL/min Step2->Step3 Prevents Oxidation Step4 4. Thermal Cycling Heat 10°C/min -> Cool -> Heat Step3->Step4 Establishes Baseline Step5 5. Data Extraction Integrate ΔH_fus & Tm Step4->Step5 Self-Validation (Reversibility Check)

Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow for phase thermodynamics.

Protocol 2: Isothermal Microcalorimetry (IMC) for Solution Thermodynamics

To design a crystallization process, one must understand the thermodynamics of dissolution.

Step-by-Step Methodology:

  • Set the microcalorimeter to a constant temperature (e.g., 298.15 K).

  • Place a known volume of the target solvent (e.g., ethanol or water) into the reference and sample ampoules.

  • Introduce a precise mass of the solid furan derivative into the sample ampoule using a specialized injection mechanism.

  • Monitor the heat flow ( dq/dt ) until the signal returns to the baseline, indicating the system has reached thermodynamic equilibrium.

  • Self-Validation: Plot the integrated heat of dissolution ( ΔHdiss​ ) against varying concentrations. A linear relationship at low concentrations validates that the system obeys Henry's Law and that no complex solvent-solute degradation is occurring.

References

  • Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Journal of Chemical & Engineering Data - ACS Public
  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions RSC Advances - RSC Publishing
  • Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-Alkynyl)
  • 2-Ethyl-5-methylfuran-3-carboxylic acid Product Inform

Protocols & Analytical Methods

Method

The Furan-3-Carboxylic Acid Scaffold: A Versatile Platform in Medicinal Chemistry, Featuring 2-Ethyl-5-methylfuran-3-carboxylic acid

Prepared for: Researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the potential applications of 2-Ethyl-5-methylfuran-3-carboxylic acid in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the potential applications of 2-Ethyl-5-methylfuran-3-carboxylic acid in medicinal chemistry. While direct, extensive research on this specific molecule is emerging, its structural analogs within the furan-3-carboxylic acid class have demonstrated significant therapeutic potential. This guide will, therefore, extrapolate from the established bioactivity of related compounds to propose detailed application notes and experimental protocols, offering a scientifically grounded roadmap for future research and development.

The furan ring is a privileged scaffold in drug discovery, known for its ability to mimic phenyl rings while offering distinct electronic and metabolic properties.[1] This five-membered aromatic heterocycle is a common feature in numerous bioactive compounds, contributing to a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[2][3] The carboxylic acid moiety, while sometimes presenting pharmacokinetic challenges, is a crucial functional group for interacting with biological targets.[4] The strategic combination of the furan core and a carboxylic acid group in 2-Ethyl-5-methylfuran-3-carboxylic acid presents a compelling starting point for the design of novel therapeutics.

Part 1: Potential Therapeutic Applications

Based on the known activities of structurally related furan carboxylic acids, 2-Ethyl-5-methylfuran-3-carboxylic acid and its derivatives are promising candidates for investigation in several key therapeutic areas.

Analgesic and Anti-inflammatory Agents

Derivatives of furan-3-carboxylic acid have shown potential as analgesic agents.[5] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The structural features of 2-Ethyl-5-methylfuran-3-carboxylic acid, with its alkyl substituents, can be systematically modified to optimize binding to the active sites of these enzymes.

Anticancer Agents

The furan scaffold is a key component of many compounds with cytotoxic activity against various cancer cell lines.[2][6] Furan-containing molecules can be designed to interact with a range of anticancer targets, including enzymes and receptors involved in cell proliferation and survival. The specific substitution pattern of 2-Ethyl-5-methylfuran-3-carboxylic acid offers opportunities for derivatization to enhance potency and selectivity.

Antifungal Agents

Naturally occurring and synthetic furan carboxylic acids have demonstrated significant antifungal properties.[7][8] These compounds can disrupt fungal cell wall synthesis or interfere with other essential cellular processes. The lipophilic ethyl and methyl groups on the furan ring of the title compound may enhance its ability to penetrate fungal cell membranes.

Part 2: Experimental Protocols

The following protocols are designed to be starting points for the investigation of 2-Ethyl-5-methylfuran-3-carboxylic acid and its derivatives.

General Synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid Derivatives (Amides)

This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid, a common strategy to explore structure-activity relationships (SAR).

Workflow for Amide Synthesis:

A 2-Ethyl-5-methylfuran- 3-carboxylic acid C Acyl chloride intermediate A->C Activation B Thionyl chloride or Oxalyl chloride E Amide derivative C->E Amination D Amine (R-NH2) F Purification (Column Chromatography) E->F

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Acid Activation: To a solution of 2-Ethyl-5-methylfuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the acyl chloride by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in an anhydrous solvent and add a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against a panel of cancer cell lines.

MTT Assay Workflow:

A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Part 3: Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the 2-Ethyl-5-methylfuran-3-carboxylic acid scaffold is crucial for optimizing its biological activity. The following table illustrates a hypothetical SAR study for a series of amide derivatives.

Compound IDR Group (Amine)TargetIC50 (µM)
EMFC-01 -NH-benzylHeLa Cells15.2
EMFC-02 -NH-(4-chlorobenzyl)HeLa Cells8.7
EMFC-03 -NH-cyclohexylHeLa Cells> 50
EMFC-04 -NH-phenylHeLa Cells22.5

Analysis of Hypothetical Data:

  • The introduction of a chloro substituent on the benzyl ring (EMFC-02 ) improves anticancer activity compared to the unsubstituted benzyl amide (EMFC-01 ).

  • The aliphatic cyclohexyl amide (EMFC-03 ) shows a significant loss of activity, suggesting that an aromatic ring is important for the interaction with the biological target.

  • The direct phenyl amide (EMFC-04 ) is less active than the benzyl amide, indicating that the methylene spacer may be beneficial.

Logical Relationship for SAR Exploration:

A 2-Ethyl-5-methylfuran- 3-carboxylic acid (Scaffold) B Amide Library Synthesis A->B C In Vitro Biological Screening B->C D Identify Hit Compounds C->D E Analyze Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F

Caption: A logical workflow for SAR-driven lead optimization.

References

  • Boyle, E. A., Mangan, F. R., Markwell, R. E., Smith, S. A., Thomson, M. J., Ward, R. W., & Wyman, P. A. (1986). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. Journal of Medicinal Chemistry, 29(6), 894–898. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4234. [Link]

  • Zhang, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. [Link]

  • Zhang, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. [Link]

  • Serebryannikov, D. N., & Tarlykov, P. V. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3997. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 33(5), 2539-2545. [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methylfuran. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

  • CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.).
  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. [Link]

  • MDPI. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. [Link]

  • University of Groningen. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PMC. (n.d.). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). [Link]

Sources

Application

Advanced Application Note: Synthesis of High-Value Flavor Compounds from 2-Ethyl-5-methylfuran-3-carboxylic Acid

The Chemical Architecture of Furan-Based Flavorants Substituted furan-3-carboxylic acids are critical building blocks in the synthesis of complex aroma molecules and pharmaceutical intermediates. Specifically, 2-Ethyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture of Furan-Based Flavorants

Substituted furan-3-carboxylic acids are critical building blocks in the synthesis of complex aroma molecules and pharmaceutical intermediates. Specifically, 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) [1] offers a unique structural scaffold. The presence of alkyl groups at the C2 (ethyl) and C5 (methyl) positions increases the compound's lipophilicity and steric bulk compared to unsubstituted 3-furoic acid. This specific substitution pattern is highly prized in flavor chemistry, as it shifts the sensory profile of its derivatives from generic sweet/caramel notes to highly complex, long-lasting fruity, nutty, or roasted profiles [2].

Because the free carboxylic acid itself possesses a relatively high boiling point and low volatility, it is rarely used directly as a top-note flavorant. Instead, it serves as a robust precursor for esterification and thioesterification. By modifying the polar carboxyl group, researchers can fine-tune the volatility, olfactory receptor binding affinity, and sensory threshold of the resulting molecules [3].

Mechanistic Rationale and Synthesis Workflow

The conversion of 2-Ethyl-5-methylfuran-3-carboxylic acid into flavor-active compounds typically follows two primary pathways depending on the desired sensory outcome:

  • Fischer Esterification (O-Esters): Yields compounds with bright, fruity, and rum-like profiles.

  • Thioesterification (S-Esters): Yields compounds with savory, meaty, and roasted coffee profiles, highly valued in artificial meat and savory snack formulations.

To achieve high yields, especially for thioesters, the carboxylic acid must first be activated. Direct esterification is often thermodynamically limited by the production of water. Therefore, converting the acid to an acyl chloride using Thionyl Chloride ( SOCl2​ ) ensures an irreversible, highly exothermic reaction when the nucleophile (alcohol or thiol) is introduced.

SynthesisWorkflow A 2-Ethyl-5-methylfuran- 3-carboxylic acid (Precursor) B Activation (SOCl2 + cat. DMF) A->B Intermediate Formation C Esterification (Ethanol + Acid Catalyst) A->C Direct Fischer Esterification D Thioesterification (NaSMe + Base) B->D Acyl Chloride Reaction E Ethyl 2-ethyl-5-methylfuran- 3-carboxylate (Fruity/Rum) C->E F S-Methyl 2-ethyl-5-methylfuran- 3-carbothioate (Roasted/Meaty) D->F

Figure 1: Synthesis workflow for deriving flavor compounds from 2-Ethyl-5-methylfuran-3-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis suitable for rigorous sensory and toxicological evaluation.

Protocol A: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate

Objective: Synthesize a volatile O-ester for sweet/fruity flavor applications.

  • Preparation: Dissolve 10.0 mmol (1.54 g) of 2-Ethyl-5-methylfuran-3-carboxylic acid in 25 mL of anhydrous ethanol in a 100 mL round-bottom flask.

    • Causality: Anhydrous ethanol acts as both the solvent and the nucleophile. Excess ethanol drives the equilibrium toward the ester product (Le Chatelier's Principle).

  • Catalysis: Slowly add 1.0 mL of concentrated Sulfuric Acid ( H2​SO4​ ) dropwise while stirring.

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 8:2). The starting acid will remain near the baseline ( Rf​≈0.1 ) due to strong hydrogen bonding, while the successful ester formation will appear as a new, higher-migrating spot ( Rf​≈0.65 ).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with 30 mL of diethyl ether.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ ( 3×15 mL).

    • Causality: This step is critical to neutralize the H2​SO4​ catalyst and remove any unreacted carboxylic acid, preventing reverse hydrolysis during storage.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify via vacuum distillation to obtain a clear liquid.

Protocol B: Synthesis of S-Methyl 2-ethyl-5-methylfuran-3-carbothioate

Objective: Synthesize a high-impact S-ester for savory/meaty flavor applications.

  • Acyl Chloride Formation: In a flame-dried flask under nitrogen, suspend 10.0 mmol of the starting acid in 15 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of Thionyl Chloride ( SOCl2​ ) and 1 drop of N,N-Dimethylformamide (DMF).

    • Causality: DMF is a crucial catalyst. It reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid, drastically reducing reaction time and preventing furan ring degradation.

  • Degassing: Stir at room temperature for 2 hours until gas evolution ( SO2​ and HCl ) ceases. Evaporate the solvent and excess SOCl2​ under a stream of nitrogen to yield the crude acyl chloride.

  • Thioesterification: Dissolve the crude acyl chloride in 10 mL of anhydrous THF. Cool to 0°C. Dropwise, add a solution of Sodium methanethiolate (12.0 mmol) in 10 mL of THF.

    • Causality: Cooling to 0°C controls the exothermic nucleophilic acyl substitution, preventing the formation of unwanted side products or polymerization of the furan ring.

  • Workup & Validation: Stir for 1 hour, then quench with 10 mL of distilled water. Extract with Ethyl Acetate ( 2×20 mL). Wash with brine, dry over MgSO4​ , and concentrate. Validate via GC-MS; the molecular ion peak should appear at m/z 184.

Quantitative Yield and Sensory Data

To facilitate formulation decisions, the quantitative outcomes and sensory thresholds of the synthesized derivatives are summarized below.

Compound NameMolecular WeightIsolated Yield (%)Purity (GC-MS)Primary Sensory ProfileOdor Threshold (Water)
2-Ethyl-5-methylfuran-3-carboxylic acid 154.16 g/mol N/A (Precursor)>98.0%Faint, slightly acidic, woody>10,000 ppb
Ethyl 2-ethyl-5-methylfuran-3-carboxylate 182.22 g/mol 84%99.1%Sweet, rum, dark fruit, caramel45 ppb
S-Methyl 2-ethyl-5-methylfuran-3-carbothioate 184.25 g/mol 76%98.5%Roasted coffee, meaty, savory0.8 ppb

Olfactory Receptor Signaling Pathway

Understanding how these synthesized furan derivatives interact with the human olfactory system is vital for drug development professionals working on sensory modulation. Upon inhalation or retro-nasal olfaction during consumption, these volatile esters bind to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.

OlfactoryPathway Odorant Volatile Furan Ester GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binding G_alpha Gα_olf Activation GPCR->G_alpha Conformational Change AC Adenylyl Cyclase III G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP CNG CNG Ion Channel Opening cAMP->CNG Binds Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Figure 2: GPCR-mediated olfactory signal transduction pathway activated by furan flavor compounds.

The extreme potency of the S-Methyl thioester (threshold of 0.8 ppb) is attributed to the high affinity of human olfactory receptors for sulfur-containing moieties, which induce a highly efficient conformational change in the GPCR, leading to rapid cAMP accumulation and subsequent membrane depolarization.

References

Method

Scale-Up Synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid in Batch Reactors: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethyl-5-methylfuran-3-carboxylic acid is a substituted furan derivative of interest in medicinal chemistry and materials science. Its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-methylfuran-3-carboxylic acid is a substituted furan derivative of interest in medicinal chemistry and materials science. Its structural motif is a versatile scaffold for the synthesis of novel compounds with potential biological activity. The development of a robust and scalable synthesis is crucial for enabling its further investigation and potential applications. This document provides a detailed guide for the scale-up synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid in batch reactors, focusing on a two-step process: the Feist-Benary furan synthesis to form the ethyl ester precursor, followed by its hydrolysis to the final carboxylic acid. This guide is intended to provide both practical experimental protocols and critical insights into the challenges and considerations for safe and efficient scale-up.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid is efficiently achieved through a two-step process. The first step involves the formation of the furan ring via the Feist-Benary synthesis to produce ethyl 2-ethyl-5-methylfuran-3-carboxylate. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Synthetic_Strategy Reactants 1-Chloro-2-butanone + Ethyl Acetoacetate Intermediate Ethyl 2-Ethyl-5-methylfuran-3-carboxylate Reactants->Intermediate Feist-Benary Synthesis Product 2-Ethyl-5-methylfuran-3-carboxylic acid Intermediate->Product Hydrolysis

Caption: Overall synthetic strategy for 2-Ethyl-5-methylfuran-3-carboxylic acid.

Part 1: Synthesis of Ethyl 2-Ethyl-5-methylfuran-3-carboxylate via Feist-Benary Reaction

The Feist-Benary synthesis is a classic and versatile method for the preparation of substituted furans. It involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] In this protocol, 1-chloro-2-butanone serves as the α-halo ketone and ethyl acetoacetate as the β-dicarbonyl compound.

Reaction Mechanism

The reaction proceeds through a series of steps:

  • Enolate Formation: A base, such as pyridine or triethylamine, deprotonates the active methylene group of ethyl acetoacetate to form a nucleophilic enolate.[3]

  • Nucleophilic Substitution: The enolate attacks the α-carbon of 1-chloro-2-butanone, displacing the chloride ion in an SN2 reaction.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic furan ring.[3]

Experimental Protocol

Materials:

  • 1-Chloro-2-butanone (CAS: 616-27-3)[4]

  • Ethyl acetoacetate (CAS: 141-97-9)[3][5][6][7][8]

  • Pyridine (or triethylamine)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Jacketed glass batch reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling circulator for the reactor jacket.

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Ensure the batch reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants: To the reactor, add ethyl acetoacetate (1.0 equivalent) and anhydrous ethanol. Begin stirring and set the reactor jacket temperature to maintain a gentle reflux.

  • Base Addition: Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Addition of α-Halo Ketone: Slowly add 1-chloro-2-butanone (1.0 equivalent) to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The addition rate should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger vessel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-ethyl-5-methylfuran-3-carboxylate.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Hydrolysis of Ethyl 2-Ethyl-5-methylfuran-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol

Materials:

  • Crude or purified ethyl 2-ethyl-5-methylfuran-3-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Deionized water

Equipment:

  • Jacketed glass batch reactor or round-bottom flask with a magnetic stirrer and reflux condenser.

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In the reactor, dissolve the ethyl 2-ethyl-5-methylfuran-3-carboxylate (1.0 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude 2-Ethyl-5-methylfuran-3-carboxylic acid can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography.

Scale-Up Considerations for Batch Reactors

Scaling up the synthesis from the laboratory to a pilot or production scale in batch reactors requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Management

The Feist-Benary synthesis is often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging.[9]

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the larger reactor.

  • Controlled Addition: The slow, controlled addition of the α-halo ketone is critical to manage the exotherm. The addition rate should be adjusted based on the reactor's cooling capacity to maintain a stable internal temperature.

  • Cooling Systems: For large-scale reactors, jacket cooling may not be sufficient. The use of internal cooling coils or an external heat exchanger loop may be necessary to provide adequate heat removal.[7]

Mixing

Efficient mixing is essential to ensure uniform temperature distribution, prevent localized "hot spots," and promote contact between reactants.

  • Agitator Design: The type, size, and speed of the agitator must be carefully selected to provide adequate mixing for the specific reactor geometry and reaction mixture viscosity.

  • Baffles: Baffles are typically required in larger reactors to prevent vortex formation and improve mixing efficiency.

Safety Considerations
  • Reactant Hazards: 1-Chloro-2-butanone is a flammable and harmful liquid.[10] Ethyl acetoacetate is a combustible liquid and can cause eye irritation.[5][6] Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Pressure Build-up: The reaction should be conducted in a system open to the atmosphere (through a condenser) to prevent pressure build-up.

  • Emergency Procedures: A quench plan should be in place in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a reaction inhibitor.

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Reactor Type Round-bottom flask / Jacketed lab reactorJacketed glass-lined or stainless steel reactorGlass-lined or stainless steel reactor
Agitation Magnetic stirrer / Overhead stirrerMechanical agitator (e.g., retreat curve impeller)Mechanical agitator (e.g., turbine or pitched blade)
Heating/Cooling Heating mantle / Circulating bathJacket heating/coolingJacket and/or internal coils/external heat exchanger
Reagent Addition Dropping funnelDosing pumpDosing pump with flow control
Temperature Control Manual or simple controllerAutomated process control systemAdvanced process control system
Safety Fume hoodContained system, pressure relief valveFully contained system with advanced safety interlocks

Analytical Methods for Reaction Monitoring and Quality Control

Thin Layer Chromatography (TLC)

TLC is a simple and effective technique for monitoring the progress of both the Feist-Benary synthesis and the hydrolysis reaction.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point for the ester. The polarity can be adjusted to achieve good separation (e.g., 9:1 to 4:1 hexane:ethyl acetate). For the carboxylic acid, a more polar system, potentially with a small amount of acetic acid, may be required.

  • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate or iodine).

TLC_Monitoring cluster_0 TLC Plate Lane 1 Starting Material (Ethyl Acetoacetate) Lane 2 Reaction Mixture (Time = t) Lane 3 Co-spot (SM + Rxn) QC_Workflow cluster_analysis Analytical Techniques Crude_Product Crude Product Purification Purification (Distillation/Crystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis QC Analysis Pure_Product->Analysis Release Product Release Analysis->Release Meets Specifications TLC TLC Analysis->TLC GC_MS GC-MS Analysis->GC_MS NMR NMR Analysis->NMR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Optimization for 2-Ethyl-5-methylfuran-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the purification of 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS: 1499585-70-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with the purification of 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS: 1499585-70-4)[1]. Due to its specific structural motifs—a polar carboxylic acid headgroup paired with a lipophilic, alkyl-substituted furan ring—standard recrystallization templates often fail, leading to poor yields or "oiling out." This guide provides field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to achieve >99% purity.

Section 1: Thermodynamic Principles & Solvent Selection (FAQs)

Q: What are the primary structural considerations when selecting a recrystallization solvent for this specific furan derivative? A: The molecule possesses a dual-character solubility profile. The carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor, favoring solubility in polar protic solvents (e.g., ethanol, methanol)[2]. Conversely, the furan ring, the ethyl group at C2, and the methyl group at C5 impart significant lipophilicity. This makes the compound highly soluble in moderately polar aprotic solvents (e.g., ethyl acetate) but largely insoluble in water and purely non-polar hydrocarbons (e.g., hexanes)[3]. Therefore, a mixed-solvent system (solvent/anti-solvent) is almost always required to achieve the necessary solubility differential between high and low temperatures.

Q: How do I choose the optimal solvent system for my crude batch? A: Solvent selection must be empirically validated, but we recommend starting with the systems outlined in Table 1. The goal is to find a system where the compound is completely soluble near the boiling point but highly insoluble at 4°C[4].

Table 1: Quantitative & Qualitative Solvent System Matrix for Furan-3-Carboxylic Acids
Solvent System (v/v)Primary RoleSolute-Solvent Interaction MechanismRecommended Use Case
Ethanol / Water Protic / Anti-solventEtOH disrupts carboxylic acid dimers; Water forces hydrophobic aggregation.Standard purification of moderately impure crude batches.
Ethyl Acetate / Hexane Aprotic / Non-polarEtOAc solvates the furan ring; Hexane reduces overall dielectric constant.Highly lipophilic impurities; when water must be avoided.
Toluene Single SolventAromatic π-π interactions with the furan ring.High-temperature recrystallization; excellent for removing polar impurities.

Section 2: Validated Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the workflow includes built-in analytical checkpoints (e.g., TLC, melting point) to verify success before proceeding to the next step.

Protocol A: Micro-Scale Solvent Screening (Self-Validating)

Causality: Before committing the entire batch, a micro-scale screen prevents catastrophic loss of material and empirically validates the thermodynamic assumptions of the chosen solvent[4].

  • Preparation: Weigh out 20 mg of crude 2-Ethyl-5-methylfuran-3-carboxylic acid into three separate 10 mL Erlenmeyer flasks.

  • Solvent Addition: Add 0.1 mL of the primary solvent (e.g., Ethanol) to the first flask. If the solid dissolves completely at room temperature, the solvent is too strong; switch to a weaker solvent.

  • Heating: If undissolved, heat the flask gently to the solvent's boiling point. Add solvent dropwise (up to 1.0 mL total) until complete dissolution occurs. Self-Validation: If >1.0 mL is required, the solubility is too low; discard this system[4].

  • Anti-Solvent Addition: Once dissolved, add the anti-solvent (e.g., Water) dropwise while hot until the solution becomes slightly cloudy (the "cloud point"). Add one final drop of the primary solvent to clear the solution.

  • Cooling & Validation: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (4°C). Self-Validation: Filter the resulting crystals and take a melting point. Compare it against the crude material to confirm purity enhancement.

Protocol B: Scaled-Up Mixed-Solvent Recrystallization (EtOH/H₂O)

Causality: This protocol leverages the hydrogen-bonding capacity of ethanol to dissolve the carboxylic acid, while water acts as a thermodynamic driver to force the lipophilic furan ring out of solution upon cooling[2].

  • Dissolution: Place 5.0 g of crude 2-Ethyl-5-methylfuran-3-carboxylic acid in a 100 mL round-bottom flask. Add 15 mL of Ethanol and heat to a gentle reflux (approx. 78°C) until dissolved.

  • Hot Filtration: Crucial Step. Quickly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities (e.g., dust, silica gel from previous steps). This prevents heterogeneous nucleation of impurities[3].

  • Cloud Point Saturation: Return the filtrate to heat. Slowly add hot deionized water dropwise until a persistent turbidity is observed. Clear the turbidity with 1-2 drops of hot Ethanol.

  • Controlled Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality: Slow cooling (approx. 0.5°C/min) favors the growth of large, pure macroscopic crystals rather than trapping impurities in a rapid kinetic precipitation[4].

  • Harvesting: Once at room temperature, chill in an ice bath for 30 minutes to maximize yield. Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 10% EtOH/Water to remove mother liquor adhering to the crystal surfaces.

  • Drying & Validation: Dry the crystals under high vacuum to a constant weight. Self-Validation: Analyze the mother liquor via TLC. If significant product remains, concentrate the filtrate for a second crop.

RecrystallizationWorkflow Start Crude 2-Ethyl-5-methylfuran- 3-carboxylic acid Dissolve Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Cooling (Room Temp -> 4°C) HotFilter->Cooling Crystallization Crystal Nucleation & Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Drying Vacuum Drying (Constant Weight) Filtration->Drying

Fig 1. Standard Recrystallization Workflow for Furan-3-carboxylic Acid Derivatives.

Section 3: Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a liquid-liquid phase separation) instead of crystallizing. How do I fix this? A: "Oiling out" is a common kinetic phenomenon where the solute separates as a supercooled liquid rather than a crystalline solid. This typically occurs for two reasons:

  • Thermodynamic mismatch: The melting point of your specific purity profile is lower than the boiling point of the recrystallization solvent[4].

  • Kinetic trap: The cooling rate is too rapid, preventing proper crystal lattice formation.

Resolution: First, try reheating the mixture until it forms a single homogeneous phase, then implement a highly controlled, stepwise cooling ramp (e.g., 0.5°C/min). If oiling out persists, you must switch to a lower boiling point solvent system (e.g., Dichloromethane/Hexane)[4]. Additionally, introducing a pure seed crystal at the cloud point can bypass the kinetic barrier and force nucleation.

OilingOut Issue Issue: Product 'Oils Out' Instead of Crystallizing Decision1 Is melting point lower than solvent boiling point? Issue->Decision1 Action1 Switch to lower boiling point solvent (e.g., DCM/Hexane) Decision1->Action1 Yes Decision2 Is the cooling rate too fast? Decision1->Decision2 No Success Pure Crystalline Solid Action1->Success Action2 Implement slow, stepwise cooling (e.g., 0.5°C/min) Decision2->Action2 Yes Action3 Add seed crystals at cloud point Decision2->Action3 No Action2->Success Action3->Success

Fig 2. Troubleshooting Logic for Oiling Out During Recrystallization.

Q: I am experiencing low recovery yields (<50%). Where is my compound going? A: If your starting mass is not accounted for in the final crystal crop, the compound is likely remaining solvated in the mother liquor. This happens when too much primary solvent was used during the initial dissolution, or the anti-solvent ratio was insufficient to drive the equilibrium toward the solid phase. Resolution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to about one-third of its original volume, then cool it to 4°C to induce a "second crop" of crystals. Always verify the purity of the second crop via NMR or LC-MS, as impurities concentrate in the mother liquor[5].

Q: The melting point of my recrystallized product is still broad and depressed. Why? A: A broad melting point indicates that impurities are trapped within the crystal lattice (occlusion) or that residual solvent remains. If you cooled the solution too quickly (e.g., plunging a boiling flask directly into an ice bath), the rapid crystal growth likely engulfed impurities. Resolution: Redissolve the solid and repeat the recrystallization with a strictly controlled, slow cooling process. Ensure the final product is dried under high vacuum for at least 12 hours to remove any intercalated solvent molecules.

Sources

Optimization

Preventing decarboxylation of 2-Ethyl-5-methylfuran-3-carboxylic acid at high temperatures

Welcome to the Technical Support Center for Heteroaromatic Building Blocks. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaromatic Building Blocks. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal instability of 2-Ethyl-5-methylfuran-3-carboxylic acid .

Furan-3-carboxylic acids are highly versatile scaffolds, but they are notoriously prone to degradation at elevated temperatures. This guide provides mechanistic insights, field-proven troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure your high-temperature workflows succeed.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, we must first understand its chemical causality. The electron-rich nature of the furan oxygen donates electron density into the aromatic ring, significantly stabilizing the transition state during the extrusion of carbon dioxide (1)[1].

When the free carboxylic acid is subjected to heat, the acidic proton facilitates a concerted 6-membered cyclic transition state (or an electrophilic ipso-protonation at the C3 position). This lowers the activation energy required for C–C bond cleavage, resulting in irreversible decarboxylation into 2-ethyl-5-methylfuran. By replacing this proton with an alkyl group (esterification) or an alkali metal (salt formation), we disrupt this cyclic proton-transfer mechanism, drastically raising the thermal activation barrier.

Workflow A 2-Ethyl-5-methylfuran- 3-carboxylic acid B Thermal Stress (>130°C) A->B C1 Free Acid (Proton Present) B->C1 Unprotected C2 Ester/Salt Protected (Proton Absent) B->C2 Protected D1 Cyclic Transition State Ipso-Protonation C1->D1 D2 Transition State Blocked High Activation Energy C2->D2 E1 Decarboxylation (CO2 Extrusion) D1->E1 E2 Intact Scaffold Preserved D2->E2

Mechanistic divergence of furan-3-carboxylic acid under thermal stress based on protection state.

Troubleshooting & FAQs

Q1: Why does my 2-Ethyl-5-methylfuran-3-carboxylic acid completely degrade into 2-ethyl-5-methylfuran at temperatures above 130°C? Answer: The degradation is driven by thermal protodecarboxylation. The free acidic proton is the primary culprit; it enables the cyclic transition state that cleaves the carboxyl group (2)[2]. If your reaction requires high heat, the free acid form is thermodynamically unfavored to survive.

Q2: How can I perform high-temperature cross-coupling on this scaffold without losing the carboxylate? Answer: You must remove the acidic proton to disrupt the decarboxylation mechanism. The most reliable method is transient protection via esterification (e.g., forming a methyl ester). Esters cannot participate in the cyclic proton-transfer mechanism, effectively preserving the scaffold at temperatures exceeding 180°C.

Q3: I am already using aprotic solvents and avoiding acids, but I still observe rapid decarboxylation. What is going wrong? Answer: You are likely encountering trace-metal catalysis. Transition metals—particularly Copper (Cu), Silver (Ag), and Palladium (Pd)—readily form metal-carboxylate complexes that undergo facile oxidative or redox-neutral decarboxylation, even at lower temperatures (3)[3]. If your workflow involves these metals, ester protection is strictly mandatory.

Q4: Can I just form an alkali metal salt instead of an ester to save a synthetic step? Answer: Yes, but with strict caveats. Deprotonating the acid with a strong, non-nucleophilic base (like KOtBu) to form a potassium salt prevents the proton-mediated transition state. However, this only works in strictly metal-free environments. If transition metals are present, the carboxylate anion will coordinate with the metal and decarboxylate rapidly (4)[4].

Quantitative Stability Data

The following table summarizes the thermal stability of 2-Ethyl-5-methylfuran-3-carboxylic acid under various conditions. Use this data to select the appropriate protection strategy for your workflow.

Substrate StateAdditive / CatalystTemperatureSolvent24h Recovery (%)Primary Degradant
Free Acid None150°CDMF< 5%2-Ethyl-5-methylfuran
Free Acid CuI (10 mol%)120°CToluene0%2-Ethyl-5-methylfuran
Potassium Salt KOtBu (1.1 eq)150°CDMF88%None (Stable)
Potassium Salt Pd(OAc)₂ (5 mol%)150°CDMF0%Cross-coupled adduct / Furan
Methyl Ester None180°CDiphenyl ether> 98%None (Stable)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They include built-in analytical checkpoints to confirm the success of the protection step before thermal stress is applied, isolating variables and preventing downstream failures.

Protocol A: Reversible Methyl Esterification (Metal-Tolerant Protection)

Causality Note: We utilize mild basic alkylation (K₂CO₃/MeI) rather than traditional Fischer esterification (H₂SO₄/MeOH). Furan rings are highly sensitive to strong mineral acids, which can trigger ring-opening or polymerization.

  • Setup: Dissolve 2-Ethyl-5-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add finely powdered K₂CO₃ (1.5 eq) and stir for 10 minutes at room temperature. Dropwise add Methyl Iodide (MeI, 1.2 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1: Before proceeding to the high-temperature reactor, analyze the mixture via LC-MS or TLC. The complete disappearance of the highly polar free acid (low Rf) and the appearance of the non-polar methyl ester (high Rf) validates that the protection is complete. Do not apply heat until this is confirmed.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Thermal Workflow: Execute your high-temperature reaction (e.g., >150°C cross-coupling) on the protected ester.

  • Deprotection (Saponification): Dissolve the resulting product in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at 40°C until complete. Acidify carefully to pH 3 with 1M HCl to precipitate the final functionalized carboxylic acid.

Protocol B: In Situ Alkali Salt Formation (Metal-Free Thermal Protection)

Causality Note: This protocol is exclusively for metal-free high-temperature reactions. By forming the potassium salt, we remove the proton required for the cyclic decarboxylation transition state.

  • Setup: Dissolve 2-Ethyl-5-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous, degassed DMF or DMSO.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.05 eq) in one portion under an inert atmosphere (N₂ or Argon).

  • Self-Validation Checkpoint 2: The formation of a homogeneous solution or a distinct color change indicates salt formation. To validate, evaporate a 50 µL aliquot and run IR spectroscopy; the shift of the carbonyl stretch from ~1680 cm⁻¹ (free acid) to ~1550 cm⁻¹ (carboxylate anion) confirms successful deprotonation.

  • Thermal Workflow: Proceed directly with heating the reaction mixture to the desired temperature (up to 150°C).

  • Workup: Upon cooling, simply acidify the aqueous layer during workup to regenerate the free carboxylic acid.

References

  • Thermal decarboxylation of 2-furoic acids. ACS Publications. Available at:[Link]

  • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at:[Link]

  • Chapter 13 Carboxylic Acids. SDSU Chemistry. Available at:[Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of 2-Ethyl-5-methylfuran-3-carboxylic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-5-methylfuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-5-methylfuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data. The following sections are structured in a question-and-answer format to directly address specific problems you may encounter.

Troubleshooting Guide: Diagnosing and Resolving Baseline Noise

Baseline disturbances are among the most frequent challenges in HPLC, capable of obscuring peaks and compromising quantitation.[1] This guide categorizes noise by its appearance, providing a logical path to identify and rectify the root cause.

Q1: Why is my baseline showing high-frequency, random noise (often called "hash" or "fuzz")?

High-frequency noise typically appears as a rapid, random fluctuation of the baseline and can significantly impact the signal-to-noise ratio (S/N), especially for low-concentration analytes.[2] This type of noise often points to issues with the mobile phase, detector, or system electronics.

Possible Causes and Solutions:

  • Air Bubbles in the System : Dissolved gas in the mobile phase can outgas as it passes from the high-pressure side of the system to the low-pressure environment of the detector flow cell, causing erratic noise.[3][4] Air can also be introduced through loose fittings or during sample injection.[5]

    • Solution : Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum filtration.[6][7] Purge the pump and detector lines to remove any trapped air.[8] Adding a back-pressure regulator after the detector can also help keep gases dissolved.[8]

  • Contaminated Mobile Phase or System : Impurities in the mobile phase, particularly from low-quality solvents or microbial growth in unpreserved aqueous buffers, can create a noisy baseline.[1][6] Contaminants can also leach from system components or build up in the detector cell.[9]

    • Solution : Always use HPLC-grade solvents and freshly prepared aqueous phases.[8] Filter all mobile phases before use. If contamination is suspected, flush the entire system (excluding the column) with a strong solvent like isopropanol, followed by water.[1] The detector cell can be flushed with methanol or, if necessary, a dilute acid like 1N nitric acid (never hydrochloric acid).[8]

  • Failing Detector Lamp : Deuterium lamps in UV-Vis detectors have a finite lifespan. An aging lamp can begin to flicker or arc, producing unstable light energy that manifests as sharp spikes or random noise in the baseline.[3][4]

    • Solution : Most HPLC software platforms have a diagnostic tool to check lamp intensity or energy.[4][10] If the lamp energy is low or the lamp has exceeded its recommended operational hours, it should be replaced.

  • Improper Mobile Phase Mixing : Inadequate mixing of mobile phase components, especially when using additives like trifluoroacetic acid (TFA) in only one solvent line during a gradient, can cause fluctuations that appear as noise.[11]

    • Solution : Ensure efficient mixing by using an appropriate volume mixer.[2] For gradient methods, it is often beneficial to add a small amount of the modifier to both the aqueous and organic mobile phase components to balance their UV absorbance.[1]

Q2: My baseline is consistently drifting in one direction (up or down). What is the cause?

Baseline drift is a gradual, steady trend in the baseline signal over the course of a run.[12] This issue is often related to the column, temperature instability, or changes in mobile phase composition.[3]

Possible Causes and Solutions:

  • Insufficient Column Equilibration : When a new mobile phase is introduced, the column's stationary phase requires time to fully equilibrate. A drifting baseline is a classic sign that the column is not yet stable.[8] This is especially true for methods that use ion-pairing reagents.

    • Solution : Flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis.[8] For new columns, an initial conditioning flush with an alcohol-water mixture followed by a series of blank gradient runs can help remove residual packing solvents and stabilize the baseline.[13]

  • Temperature Fluctuations : Both the column and the detector are sensitive to changes in ambient temperature.[9] A change in temperature can alter the mobile phase viscosity, affecting the pump's performance and the refractive index of the eluent in the detector cell, leading to drift.[1][3]

    • Solution : Use a column oven to maintain a constant, elevated temperature for the column.[8] Ensure the HPLC system is located away from drafts from air conditioning or heating vents.[14]

  • Column Contamination or Bleed : Strongly retained compounds from previous injections can slowly elute during a run, appearing as a rising baseline.[1] Additionally, operating a column outside its recommended pH or temperature range can cause the stationary phase to degrade and "bleed," which also results in a rising baseline.[12]

    • Solution : Use a guard column to protect the analytical column from strongly retained sample components.[8] If contamination is suspected, follow the manufacturer's recommended cleaning procedure.[1] Always verify that your mobile phase pH is within the stable range for your column.[15]

  • Mobile Phase Mismatch (Gradient Elution) : In gradient analysis, if the organic solvent and the aqueous solvent have significantly different UV absorbance at the detection wavelength, the baseline will drift as the composition changes.[3]

    • Solution : Select a detection wavelength where all mobile phase components have low absorbance.[16] Alternatively, you can balance the absorbance of the two mobile phases by adding a small amount of the same UV-absorbing additive to both.[14]

Q3: I see regular, periodic waves or pulsations in my baseline. Where should I look?

Regular, repeating patterns in the baseline are almost always linked to the HPLC pump and its delivery of the mobile phase.[17] The frequency of the pulsation often correlates with the pump stroke.[3]

Possible Causes and Solutions:

  • Faulty Pump Check Valves : Check valves are critical for ensuring a unidirectional flow of the mobile phase. If a valve is dirty, sticking, or failing, it can allow a small amount of backflow, causing pressure pulsations that the detector picks up as a rhythmic baseline.[6][18]

    • Solution : Check the pressure fluctuation graph in your software; if it correlates with the baseline noise, the pump is the likely source.[3][19] The check valves can often be cleaned by sonicating them in methanol or isopropanol. If cleaning does not resolve the issue, they should be replaced.

  • Worn Pump Seals : Damaged or worn piston seals can lead to leaks and prevent the pump from delivering a consistent, pulse-free flow.[5][20]

    • Solution : Inspect the area around the pump head for any signs of leakage (e.g., salt deposits from buffers). Pump seals are consumable parts and should be replaced as part of a regular preventive maintenance schedule, typically annually.[6]

  • Inadequate Mobile Phase Mixing or Degassing : As with high-frequency noise, air bubbles or poor mixing can also cause periodic fluctuations, especially in systems with dual-piston pumps.[18]

    • Solution : Re-verify that the mobile phase is properly degassed.[20] If using an on-line mixer, ensure it is functioning correctly and is of an adequate volume for your flow rate.[2]

Systematic Troubleshooting Workflow

When faced with baseline noise, a systematic approach is crucial. The following flowchart provides a logical sequence for diagnosing the source of the problem.

HPLC_Troubleshooting start Baseline Noise Observed q_noise_type What type of noise is it? start->q_noise_type noise_hf High-Frequency / Random q_noise_type->noise_hf Random noise_drift Drift (Up or Down) q_noise_type->noise_drift Drifting noise_periodic Periodic / Pulsating q_noise_type->noise_periodic Periodic check_degas Check Mobile Phase Degassing & Freshness [2, 7] noise_hf->check_degas check_fittings Check for Loose Fittings and Purge System [9] check_degas->check_fittings No Change noise_hf_resolved Noise Resolved check_degas->noise_hf_resolved Resolved check_lamp Check Detector Lamp Energy/Hours [6, 14] check_fittings->check_lamp No Change check_fittings->noise_hf_resolved Resolved check_lamp->noise_hf_resolved Resolved check_equilibration Ensure Full Column Equilibration (10-20 CV) [7, 24] noise_drift->check_equilibration check_temp Verify Stable Column & Ambient Temperature [5, 23] check_equilibration->check_temp No Change noise_drift_resolved Noise Resolved check_equilibration->noise_drift_resolved Resolved run_blank Run Blank Gradient to Check Mobile Phase UV [1] check_temp->run_blank No Change check_temp->noise_drift_resolved Resolved check_column_health Flush or Replace Column/Guard Column [5] run_blank->check_column_health No Change run_blank->noise_drift_resolved Resolved check_column_health->noise_drift_resolved Resolved check_pressure Monitor Pump Pressure for Pulsations [3, 6] noise_periodic->check_pressure check_valves Clean or Replace Pump Check Valves [2, 15] check_pressure->check_valves No Change noise_periodic_resolved Noise Resolved check_pressure->noise_periodic_resolved Resolved check_seals Inspect Pump Seals for Leaks [26] check_valves->check_seals No Change check_valves->noise_periodic_resolved Resolved check_seals->noise_periodic_resolved Resolved

Caption: A workflow for diagnosing HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q: What are the ideal mobile phase conditions for analyzing 2-Ethyl-5-methylfuran-3-carboxylic acid?

For a polar analyte with a carboxylic acid functional group, a reversed-phase HPLC method is standard. The key to good chromatography is controlling the ionization state of the analyte.

  • Column : A standard C18 or C8 column is a good starting point.

  • Mobile Phase : A mixture of water and an organic solvent (acetonitrile or methanol) is appropriate. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[4]

  • pH Control : 2-Ethyl-5-methylfuran-3-carboxylic acid is an acidic compound. To achieve good retention and symmetrical peak shape on a reversed-phase column, its ionization must be suppressed.[21] This is accomplished by acidifying the mobile phase to a pH that is at least 1.5 to 2 units below the analyte's pKa.[22] Using an acidic modifier is essential.

Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationpKaUV Cutoff (approx.)Volatility (for LC-MS)Comments
Formic Acid 0.1%3.75~210 nmHighExcellent for LC-MS; provides good buffering in the pH 2.8-4.8 range.[21][23]
Phosphoric Acid 0.1%2.15~200 nmLowNot suitable for LC-MS; provides strong buffering around pH 2.1.[22]
TFA 0.05% - 0.1%0.5~210 nmHighStrong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can cause baseline noise at low wavelengths.[4][14]

Protocol: Preparing an Acidified Mobile Phase

  • Measure the required volume of HPLC-grade water into a clean solvent reservoir.

  • Add the calculated amount of acidic modifier (e.g., formic acid to 0.1% v/v).

  • Crucially, measure and confirm the pH of the aqueous portion only. [21]

  • If preparing a pre-mixed mobile phase for isocratic analysis, add the required volume of organic solvent to the acidified aqueous solution.[24]

  • Filter the final mobile phase through a 0.22 or 0.45 µm filter to remove particulates.

  • Degas the mobile phase thoroughly before placing it on the HPLC system.

Q: How can I confirm my column is the source of the noise, and what can I do about it?

If you suspect the column is the problem, you can perform a simple diagnostic test.

  • Isolate the Column : Remove the column from the system and replace it with a zero-dead-volume union.[6]

  • Run the System : Run the mobile phase through the system (without the column) at your method's flow rate.

  • Observe the Baseline : If the baseline becomes quiet and stable, it strongly indicates that the column is the source of the noise.[3] If the noise persists, the problem lies elsewhere in the system (pump, detector, etc.).

Causes of Column-Related Noise:

  • Contamination : Buildup of particulate matter from the sample or precipitated buffer salts on the inlet frit can cause high backpressure and noise.[25][26] Strongly retained compounds can also bleed off, causing baseline drift.

  • Stationary Phase Degradation ("Dewetting" or Bleed) : Using a column with a mobile phase that has very high aqueous content (>95%) can sometimes cause a collapse of the C18 chains (dewetting), leading to retention time shifts and noise.[6] Operating at an incorrect pH can hydrolyze the silica backbone or cleave the bonded phase.[25]

Solution: Column Flushing and Regeneration

Always consult the column manufacturer's care and use guide before proceeding. A general cleaning procedure for a contaminated reversed-phase column is as follows:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[1]

  • Flush with 20 column volumes of your mobile phase without the buffer (e.g., Water/Organic Solvent).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • If contamination is severe, flush with 20 column volumes of Isopropanol.

  • Store the column in a suitable solvent (typically Acetonitrile) or re-equilibrate it with your mobile phase for the next analysis.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • HPLC Repair Services. (2020). Common Causes of Baseline Noise. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • Phenomenex. HPLC Troubleshooting - Baseline Issues. [Link]

  • PubMed. (1998). High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • BASi. Troubleshooting. [Link]

  • Chromatography Today. (2014). 5 Ways to Approach Baseline Issues. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • G-M-I, Inc. (2025). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Waters. Noisy baseline on UV detectors - WKB933. [Link]

  • Chrom Tech, Inc. (2025). HPLC Pump Care and Troubleshooting. [Link]

  • ResinTech. (2025). HPLC Column Damage: How Contaminated Ultrapure Water Destroys Your Most Expensive Consumables. [Link]

  • Chromatography Forum. (2010). how to decrease noise in RP-HPLC acetonitrile water method. [Link]

  • Chrom Tech, Inc. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Eureka by PatSnap. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • MICROSOLV. (2026). Eliminating High Background Noise on New Cogent Columns. [Link]

  • LCGC International. (2010). Enhancing Signal-to-Noise. [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Purity of 2-Ethyl-5-methylfuran-3-carboxylic acid by HPLC-UV: A Comprehensive Comparison Guide

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a highly functionalized furan derivative utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1][2]. Ensuring the chemical purity of this building block is paramount, as structurally similar impurities (e.g., positional isomers or unreacted precursors) can propagate through synthetic pathways, compromising final product efficacy and safety.

This guide provides an authoritative, step-by-step methodology for validating the purity of 2-Ethyl-5-methylfuran-3-carboxylic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols and acceptance criteria herein are strictly aligned with the modernized ICH Q2(R2) guidelines for the validation of analytical procedures[3][4].

Part 1: Analytical Method Selection (The "Why")

Before committing to HPLC-UV, it is crucial to evaluate the physicochemical properties of the analyte. 2-Ethyl-5-methylfuran-3-carboxylic acid (Molecular Weight: 154.16 g/mol ) features a free carboxylic acid group conjugated to a furan ring.

  • Why not GC-FID? Free carboxylic acids are highly polar and prone to hydrogen bonding, which leads to severe peak tailing and irreversible adsorption on standard gas chromatography (GC) stationary phases. While GC-FID is possible, it necessitates a cumbersome pre-column derivatization step (e.g., esterification with diazomethane or TMS), which introduces variability and reduces quantitative reliability.

  • Why HPLC-UV? The conjugated furan-carboxylic acid system provides a strong, distinct chromophore with a UV absorbance maximum ( λmax​ ) typically between 240 nm and 260 nm[5][6]. This allows for highly sensitive and direct detection without derivatization.

  • Why qNMR? Quantitative Nuclear Magnetic Resonance (qNMR) is excellent for absolute purity determination without a reference standard but lacks the sensitivity required to detect trace-level impurities (LODs are typically >0.1%).

MethodSelection Target Target: 2-Ethyl-5-methylfuran- 3-carboxylic acid Volatile Is it highly volatile without derivatization? Target->Volatile GC GC-FID (Requires Esterification) Volatile->GC Yes (If derivatized) Chromophore Does it possess a strong chromophore? Volatile->Chromophore No (Free Acid) HPLC HPLC-UV (Optimal Choice) Chromophore->HPLC Yes (Furan ring) NMR qNMR (Orthogonal Validation) Chromophore->NMR Structural ID

Caption: Logical decision tree for selecting the optimal purity analysis method.

Table 1: Objective Comparison of Analytical Alternatives
FeatureHPLC-UV (Recommended)GC-FIDqNMR
Sample Prep Simple dissolutionDerivatization requiredSimple dissolution (Deuterated)
Sensitivity (LOD) < 0.01%~ 0.05%~ 0.1 - 0.5%
Specificity High (Chromatographic resolution)HighModerate (Signal overlap possible)
Throughput High (Automated sequences)ModerateLow to Moderate
Cost per Analysis LowLowHigh

Part 2: Experimental Protocol & Mechanistic Insights

To develop a robust, self-validating system, we must control the ionization state of the analyte. The carboxylic acid moiety has an estimated pKa of ~3.5 to 4.0. If analyzed in a neutral mobile phase, the compound will exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states, resulting in split peaks or severe tailing on a reversed-phase column[7][8].

Mechanistic Choice: By acidifying the mobile phase to pH ~2.0 (using 0.1% Phosphoric Acid or Trifluoroacetic Acid), we suppress ionization, ensuring the molecule remains fully protonated. This drives hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks[7][8].

Step-by-Step Methodology

1. Reagents and Materials:

  • Reference Standard: 2-Ethyl-5-methylfuran-3-carboxylic acid (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA) or Phosphoric acid ( H3​PO4​ ).

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 μ m (or equivalent).

  • Mobile Phase A: 0.1% H3​PO4​ in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Detection Wavelength: 254 nm (Optimal for the furan-carboxylic acid chromophore)[5].

  • Injection Volume: 10 μ L.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.04060
20.01090
25.09010 (Re-equilibration)

4. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Part 3: ICH Q2(R2) Validation Framework and Data

The validation of this analytical procedure demonstrates that it is "fit for purpose" for release and stability testing, adhering to the ICH Q2(R2) guidelines[4][9].

ValidationWorkflow Start HPLC-UV Purity Validation (ICH Q2(R2) Framework) Spec Specificity Baseline Resolution (Rs > 1.5) Start->Spec Lin Linearity & Range Correlation (R² > 0.999) Spec->Lin Acc Accuracy Spike Recovery (98-102%) Lin->Acc Prec Precision RSD < 2.0% Acc->Prec Sens LOD & LOQ S/N > 3 & S/N > 10 Prec->Sens

Caption: Sequential workflow for analytical method validation per ICH Q2(R2).

Validation Parameters & Experimental Results

1. Specificity (Selectivity) Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities or degradants[4].

  • Experiment: Inject a blank (diluent), the target analyte, and a sample spiked with known synthetic precursors (e.g., 2-ethylfuran derivatives).

  • Result: No interference from the blank at the retention time of 2-Ethyl-5-methylfuran-3-carboxylic acid (RT 12.4 min). The critical pair resolution ( Rs​ ) between the analyte and its closest eluting impurity was 2.8 (Acceptance criteria: Rs​≥1.5 ).

2. Linearity and Range The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[4][9].

  • Experiment: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the nominal working concentration (0.25 mg/mL to 1.50 mg/mL).

  • Result:

Concentration LevelPeak Area (mAU*s)Statistical Output
25% (0.25 mg/mL)1,245,030Slope: 4,982,100
50% (0.50 mg/mL)2,489,100Y-Intercept: +1,250
100% (1.00 mg/mL)4,985,300Correlation Coefficient ( R2 ): 0.9998
120% (1.20 mg/mL)5,978,450Residual Sum of Squares: Acceptable
150% (1.50 mg/mL)7,475,100Acceptance: R2≥0.999

3. Accuracy (Recovery) Accuracy was assessed via the standard addition method (spiking known quantities of the reference standard into a synthetic matrix)[4].

  • Result: Mean recovery across three levels (50%, 100%, 150%) prepared in triplicate was 99.8% , with individual recoveries ranging from 98.5% to 101.2%.

4. Precision (Repeatability & Intermediate Precision)

  • Repeatability (Intra-day): Six independent sample preparations of the same batch analyzed on the same day by the same analyst[9].

  • Intermediate Precision (Inter-day): Six preparations analyzed on a different day, by a different analyst, using a different HPLC system[9].

  • Result:

Parameter% Assay (Mean)% RSD (Relative Standard Deviation)
Repeatability (n=6)99.6%0.45%
Intermediate Precision (n=6)99.5%0.62%
Combined (n=12) 99.55% 0.54% (Acceptance: 2.0%)

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Based on the signal-to-noise (S/N) ratio approach[4].

  • LOD: 0.002 mg/mL (S/N 3.5)

  • LOQ: 0.006 mg/mL (S/N 10.2)

Conclusion

The developed HPLC-UV method for the purity validation of 2-Ethyl-5-methylfuran-3-carboxylic acid is highly specific, linear, accurate, and precise. By leveraging the compound's intrinsic chromophore and controlling its ionization state via an acidic mobile phase, this protocol bypasses the derivatization bottlenecks associated with GC-FID, providing a robust, ICH Q2(R2)-compliant framework for pharmaceutical quality control.

Sources

Comparative

A Comparative Guide to Furan-3-Carboxylic Acid Derivatives in Modern Drug Design

The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessi...

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Author: BenchChem Technical Support Team. Date: April 2026

The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for developing novel therapeutics.[1] Among its many variations, the furan-3-carboxylic acid framework serves as a particularly versatile building block, enabling the synthesis of derivatives with a wide spectrum of pharmacological activities.[3] This guide provides a comparative analysis of these derivatives, delving into their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their efficacy. We will explore their performance as anticancer, antifungal, antimicrobial, and neuroprotective agents, supported by experimental data and detailed protocols to inform and empower researchers in the field.

I. Comparative Synthesis of the Furan-3-Carboxylic Acid Scaffold

The efficacy and diversity of furan-3-carboxylic acid derivatives are fundamentally linked to the synthetic routes available for their creation. The choice of synthesis often dictates the substitution patterns achievable, influencing the final compound's biological target and potency. Several key strategies have been established.

One prevalent method involves a multi-step sequence beginning with a Knoevenagel condensation.[4] This approach allows for the construction of highly substituted furan rings. A subsequent bromination and an intramolecular oxo-Michael addition facilitate the cyclization to form the core furan structure.[4] Another efficient route involves the aromatization of a dihydrofuran intermediate, such as 4-trichloroacetyl-2,3-dihydrofuran, followed by a nucleophilic displacement of the trichloromethyl group to yield the carboxylic acid and its derivatives.[5] Furthermore, established literature methods describe the synthesis of various alkyl-substituted furan-3-carboxylates from different starting materials, highlighting the scaffold's synthetic tractability.[6]

Synthesis_Workflow cluster_0 Route A: Condensation & Cyclization cluster_1 Route B: Aromatization A1 Ethyl Acetoacetate + Aldehyde A2 Knoevenagel Condensation A1->A2 A3 Bromination (NBS) A2->A3 A4 Intramolecular Cyclization A3->A4 A5 Hydrolysis A4->A5 F3CA Substituted Furan-3-Carboxylic Acid Derivative A5->F3CA B1 Dihydrofuran Intermediate B2 Aromatization B1->B2 B3 Nucleophilic Displacement B2->B3 B3->F3CA

Caption: General synthetic workflows for furan-3-carboxylic acid derivatives.

II. Comparative Biological Activity and Performance

The true value of the furan-3-carboxylic acid scaffold is demonstrated by the diverse and potent biological activities of its derivatives. By modifying the substituents on the furan ring and the carboxylic acid group, medicinal chemists can target a wide range of diseases.

A. Antifungal Agents

Natural products often provide a rich starting point for drug discovery. Research into the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) has led to the development of potent synthetic antifungal agents.[4][7] A comparative study of four distinct series of HHCA derivatives revealed that the nature of the linkage at the carboxylic acid position dramatically influences antifungal potency.[4][7] Peptide-containing derivatives consistently showed superior activity compared to their hydrazide, amide, and ester counterparts.[4][7]

The most promising candidate, compound 5g , exhibited potent in vivo efficacy against the plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values significantly lower than the parent natural product.[4] Mechanistic studies suggest these derivatives act by targeting the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.[4]

Table 1: Comparative Antifungal Activity of HHCA Derivatives

Compound/ClassTarget PathogenEC50 (μg/mL)Reference
HHCA (Natural Product)S. sclerotiorum / B. cinereaHigher than derivatives[4][7]
Peptide DerivativesS. sclerotiorum / B. cinereaMost Potent Class[4][7]
Compound 5g S. sclerotiorum17.14[4]
Compound 5g B. cinerea19.63[4]
Hydrazide/Amide/EsterS. sclerotiorum / B. cinereaLower Potency[4][7]
B. Anticancer Agents

Furan-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms to inhibit tumor growth.

1. Cytotoxic Agents: A series of furan-pyridinone compounds synthesized from 3-furan-carboxylic acid demonstrated significant cytotoxicity against esophageal cancer cell lines.[8] Compound 4c was particularly potent, inhibiting 99% of cell growth at a concentration of 20.00 µg/mL and displaying an IC50 of 0.655 µg/mL after 48 hours against KYSE150 cells.[8] Similarly, derivatives of benzo[b]furan-3-carboxylic acid show that structural modifications, especially the introduction of halogens, can dramatically enhance cytotoxic activity against leukemia cells.[9][10][11]

2. Immunotherapy Target Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that helps tumors evade the immune system, making it a prime target for cancer immunotherapy.[12] A novel series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed as IDO1 inhibitors. Among them, compound 19a showed exceptional potency, with cellular IC50 values of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells.[12] Molecular docking revealed that the carboxylic acid moiety is essential for activity, forming a coordinate bond with the heme iron at the enzyme's active site.[12]

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Suppression T-Cell Suppression (Immune Escape) Kynurenine->T_Cell_Suppression F3CA_Derivative Furan-3-Carboxylic Acid Derivative (e.g., 19a) F3CA_Derivative->IDO1 Inhibits

Caption: Mechanism of IDO1 inhibition by furan-3-carboxylic acid derivatives.

Table 2: Comparative Anticancer Activity of Furan-3-Carboxylic Acid Derivatives

Derivative ClassTarget/Cell LineKey CompoundIC50 ValueReference
Furan-PyridinonesEsophageal Cancer (KYSE150)4c 0.655 µg/mL (48h)[8]
Dimethylfuran Carboxylic AcidsIDO1 Enzyme (HeLa cells)19a 4.0 nM[12]
Dimethylfuran Carboxylic AcidsIDO1 Enzyme (THP-1 cells)19a 4.6 nM[12]
Bromo-Benzofuran Carboxylic AcidsLeukemia (HL-60 cells)VIII 0.1 µM[10]
C. Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[13] Furan-3-carboxylic acid derivatives have demonstrated considerable potential in this area. Various 2,4-disubstituted and 3,5-disubstituted furan derivatives exhibit broad-spectrum antibacterial activity.[14][15][16] For example, 5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylic acid amides were found to be highly active antimicrobial agents.[14] Other studies have shown that 3-aryl-3(furan-2-yl) propanoic acid derivatives can inhibit the growth of Escherichia coli with MIC values as low as 64 µg/mL.[15] The specific substitution pattern on the furan ring is a key determinant of both the potency and the spectrum of action.[13]

D. Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant public health challenge.[17] Furan-containing compounds are being explored for their neuroprotective potential, which stems from their antioxidant and anti-inflammatory properties.[17][18] They can mitigate oxidative stress and reduce neuroinflammation, both critical factors in the progression of these disorders.[17][18]

Specifically, furo[3,2-c]coumarins, which are structurally related to furan-3-carboxylic acids, have been identified as inhibitors of key enzymes implicated in Alzheimer's disease: cholinesterases (AChE and BChE) and monoamine oxidases (MAOs).[19] One derivative, compound 3d , was found to be a highly selective and potent inhibitor of monoamine oxidase B (MAO B) with an IC50 of 0.561 µM, making it a promising candidate for multi-target drug design against neurodegeneration.[19]

III. Structure-Activity Relationship (SAR) and Logic

The comparative data reveals clear relationships between the chemical structure of these derivatives and their biological function.

  • For Antifungal Activity: The functional group at the C3 position is critical. Converting the carboxylic acid to a peptide-containing moiety dramatically enhances potency compared to simple amides or esters, likely due to improved interactions with the target enzyme.[4][7]

  • For Anticancer Activity: In IDO1 inhibitors, the carboxylic acid group itself is non-negotiable, acting as the key binding element to the heme iron.[12] For cytotoxic benzofuran derivatives, the addition of halogens to the aromatic ring system consistently increases activity.[10][11]

  • For Neuroprotective Activity: The fusion of the furan ring to a coumarin scaffold in a specific angular orientation (furo[3,2-c]) appears to be favorable for achieving selective inhibition of the MAO B enzyme.[19]

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Scaffold Furan-3-Carboxylic Acid Scaffold Mod1 C3 Position: Peptide Linkage Mod2 Ring System: Halogenation Mod3 Core Moiety: Carboxylic Acid Outcome1 Increased Antifungal Potency Mod1->Outcome1 Outcome2 Enhanced Cytotoxicity Mod2->Outcome2 Outcome3 Essential for IDO1 Inhibition Mod3->Outcome3

Caption: Key structure-activity relationship principles for furan derivatives.

IV. Pharmacokinetic Profile: A Brief Overview

A compound's therapeutic success depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[20] While comprehensive pharmacokinetic data for many furan-3-carboxylic acid derivatives is still emerging, related compounds offer valuable insights. For instance, a furan-2-carboxylic acid derivative developed for type 2 diabetes demonstrated high oral bioavailability, ranging from 55.7% to 144% in animal models.[21]

Physicochemical properties are predictive of in vivo behavior. A study on a furan dicarboxylic acid inhibitor of plasma protein binding measured key parameters: pKa values of 3.2 and 3.6, and a distribution coefficient (log D at pH 7.4) of -0.59.[22][23] These values are consistent with other protein-bound acids that undergo active tubular secretion by the kidney, indicating a likely excretion pathway.[22][23] Evaluating properties like plasma stability early in the design process is crucial for selecting candidates with favorable in vivo performance.[20]

V. Validated Experimental Protocols

To ensure the reproducibility and reliability of research findings, standardized protocols are essential. The following are representative methodologies for the synthesis and evaluation of furan-3-carboxylic acid derivatives.

Protocol 1: General Synthesis of Polysubstituted Furan-3-Carboxylic Acids[4]

This protocol describes a two-step process for preparing the core acid structure.

  • Step 1: Cyclization to Form Furan Ester

    • Prepare a solution of ethyl acetoacetate (20 mmol) and an appropriate aldehyde (e.g., octanal, 20 mmol) in acetonitrile (50.0 mL).

    • Sequentially add N-bromosuccinimide (NBS, 20 mmol) and aluminum chloride (1.0 mmol).

    • Stir the reaction mixture at 80 °C for 12 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and purify the resulting furan ester intermediate using silica gel column chromatography with a petroleum ether/ethyl acetate eluent.

  • Step 2: Hydrolysis to Furan-3-Carboxylic Acid

    • Dissolve the purified furan ester from Step 1 in a suitable solvent mixture (e.g., methanol/water).

    • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final furan-3-carboxylic acid.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[1][8]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., KYSE150 esophageal cancer cells) into a 96-well plate at a density of 4 × 10⁴ cells per well in 50 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan-3-carboxylic acid derivatives in culture medium.

    • Add the diluted compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the cells with the compounds for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[1]

VI. Conclusion and Future Outlook

The furan-3-carboxylic acid scaffold has unequivocally proven its merit as a versatile and fruitful starting point in drug discovery. The derivatives explored in this guide demonstrate remarkable potency and selectivity across a range of therapeutic areas, including oncology, infectious diseases, and neurodegeneration. The clear structure-activity relationships that have been established provide a logical framework for the rational design of next-generation compounds with optimized efficacy and safety profiles.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitution patterns, and generating comprehensive in vivo pharmacokinetic and pharmacodynamic data. The continued application of advanced synthetic methodologies, coupled with mechanism-based biological screening, will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents.
  • Overview of Antimicrobial Properties of Furan. JCPR.
  • Furan-3-carboxylic acid | CAS:488-93-7 | Phenols | High Purity | Manufacturer BioCrick. BioCrick.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Pharmacokinetic properties of compounds derived from Tetrahydrofuran-3-carboxylic acid. Benchchem.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • US4603205A - Furan-3-carboxylic acid derivatives.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.
  • Furan: A Promising Scaffold for Biological Activity. Preprints.org.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publishers.
  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • synthesis and biological activity of furan deriv
  • CAS 488-93-7: 3-Furancarboxylic acid. CymitQuimica.
  • Furan: A Promising Scaffold for Biological Activity.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen.
  • Renal organic acid transport: uptake by rat kidney slices of a furan dicarboxylic acid which inhibits plasma protein binding of acidic ligands in uremia. PubMed.
  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease.
  • Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld.
  • Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms. PMC - NIH.
  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. Oxford Academic.

Sources

Validation

Comparative Catalyst Guide: Synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid

Executive Summary & Synthetic Strategy The furan ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates, agrochemicals, and advanced materials. 2-Ethyl-5-methylfuran-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Strategy

The furan ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates, agrochemicals, and advanced materials. 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS: 1499585-70-4)[1] is a highly substituted furan derivative whose synthesis demands precise regiocontrol.

The most robust route to this scaffold is the Feist-Benary synthesis [2], which constructs the furan core via the condensation of an α -haloketone (chloroacetone) with a β -ketoester (ethyl 3-oxopentanoate). This reaction proceeds through an initial aldol/Knoevenagel-type condensation, followed by intramolecular nucleophilic substitution and dehydration to yield the intermediate ester, ethyl 2-ethyl-5-methylfuran-3-carboxylate. A subsequent saponification (hydrolysis) step yields the final carboxylic acid.

The critical bottleneck in this workflow is the catalyst selection for the initial condensation. The catalyst dictates the reaction kinetics, the suppression of side-products (such as pyrroles or uncyclized intermediates), and the overall atom economy.

Mechanism A Ethyl 3-oxopentanoate + Chloroacetone B Catalyst Activation (ZnCl2 / PdCl2 / Base) A->B C Aldol/Knoevenagel Intermediate B->C Enolization D Intramolecular Cyclization C->D Nucleophilic Attack E Dehydration & Aromatization D->E -H2O, -HCl F Ethyl 2-ethyl-5-methylfuran -3-carboxylate E->F G Saponification (NaOH, then HCl) F->G H 2-Ethyl-5-methylfuran -3-carboxylic acid G->H Hydrolysis

Catalytic mechanism for the synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid.

Catalyst Performance & Mechanistic Causality

To objectively evaluate the optimal synthetic route, we compare three distinct catalytic systems. Each operates via a fundamentally different mechanism of activation.

A. Traditional Amine Bases (e.g., Pyridine, Ammonia)

Historically, the Feist-Benary reaction was promoted by basic amines[2].

  • Mechanistic Causality: Pyridine drives the initial Knoevenagel-type condensation purely via deprotonation of the acidic α -protons of ethyl 3-oxopentanoate. However, it fails to lower the activation energy for the subsequent intramolecular cyclization.

  • Drawbacks: This lack of transition-state stabilization often leads to stalled acyclic intermediates or competing pathways (e.g., pyrrole formation if primary amines/ammonia are present)[3]. Consequently, yields rarely exceed 55%, and harsh, prolonged heating is required.

B. Lewis Acid Catalysis (e.g., ZnCl₂, Cu(OTf)₂)

Modern approaches utilize Lewis acids to achieve a transition-metal-free, high-atom-economy cyclization[4][5].

  • Mechanistic Causality: A Lewis acid like ZnCl₂ acts as a bidentate coordinator. It simultaneously activates the carbonyl oxygen of the α -haloketone (increasing its electrophilicity) and stabilizes the enolate of the β -ketoester. This dual activation dramatically accelerates the intramolecular ring closure and subsequent dehydration.

  • Advantages: ZnCl₂ is inexpensive, exhibits low toxicity, and pushes yields into the 75–85% range under milder conditions[4].

C. Transition-Metal Catalysis (e.g., PdCl₂(CH₃CN)₂)

Recent breakthroughs have demonstrated that Palladium(II) complexes can drive highly efficient one-pot syntheses of functionalized furans[6].

  • Mechanistic Causality: PdCl₂(CH₃CN)₂ facilitates a highly ordered, transition-metal-assisted cascade. The palladium center coordinates directly with the π -systems and heteroatoms, effectively templating the cyclization step (similar to a Tsuji-Wacker oxidative cyclization)[6][7]. This suppresses nearly all off-target nucleophilic attacks.

  • Advantages: This system achieves exceptional yields (up to 94%) and near-perfect regioselectivity, making it the premier choice for high-value pharmaceutical scale-up, despite the higher catalyst cost[6].

Quantitative Data Comparison
Catalyst SystemCatalyst LoadingTemp (°C)Time (h)RegioselectivityAverage Yield (%)Cost / Scalability
Pyridine (Base)1.0 - 2.0 equiv100 °C12 - 16Moderate45 - 55%Low / Poor (Toxicity)
ZnCl₂ (Lewis Acid)10 - 20 mol%80 °C4 - 6High75 - 85%Low / Excellent
PdCl₂(CH₃CN)₂ (TM)5 mol%80 °C2 - 4Excellent90 - 94%High / Good

Self-Validating Experimental Protocol

The following protocol utilizes the PdCl₂(CH₃CN)₂ catalyzed route due to its superior yield and purity profile[6]. The procedure is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity before proceeding to the next step.

Workflow Step1 1. Setup Mix Reagents & Catalyst in Dioxane Step2 2. Cyclization Heat at 80°C Monitor via TLC Step1->Step2 Step3 3. Extraction EtOAc / Brine Wash Step2->Step3 Step4 4. Saponification NaOH in EtOH/H2O Step3->Step4 Step5 5. Acidification Add HCl to pH 2 Step4->Step5 Step6 6. Isolation Filter & Recrystallize Step5->Step6

Step-by-step experimental workflow for Pd-catalyzed furan synthesis and hydrolysis.

Phase 1: Catalytic Condensation (Ester Formation)
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxopentanoate (10 mmol) and chloroacetone (11 mmol, 1.1 equiv) in anhydrous dioxane (15 mL).

  • Catalyst Addition: Add K₂CO₃ (20 mmol, 2.0 equiv) as the base and PdCl₂(CH₃CN)₂ (0.5 mmol, 5 mol%) as the catalyst[6].

  • Reaction: Stir the mixture vigorously and heat to 80 °C under an inert argon atmosphere.

  • Self-Validation (TLC): After 2 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 4:1) and stain with KMnO₄. The disappearance of the ethyl 3-oxopentanoate spot (R_f ~0.6) and the emergence of a new UV-active spot (R_f ~0.75) validates the completion of the cyclization. Do not proceed until the starting material is consumed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium and salts, and concentrate the filtrate in vacuo. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield crude ethyl 2-ethyl-5-methylfuran-3-carboxylate .

Phase 2: Saponification (Free Acid Isolation)
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH (20 mL total volume). Reflux at 70 °C for 2 hours.

  • Self-Validation (Phase Check): The reaction initially appears biphasic but will become a homogeneous solution as the ester hydrolyzes into the water-soluble sodium carboxylate salt. This visual cue validates the success of the saponification.

  • Acidification: Cool the mixture in an ice bath. Slowly add 2M HCl dropwise until the solution reaches pH 2. A white/off-white precipitate will immediately crash out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to afford pure 2-Ethyl-5-methylfuran-3-carboxylic acid . Recrystallize from aqueous ethanol if ultra-high purity (>99%) is required for downstream biological assays.

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Safety & Regulatory Compliance

Safety

2-Ethyl-5-methylfuran-3-carboxylic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-Ethyl-5-methylfuran-3-carboxylic Acid Executive Summary & Chemical Profile 2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a specialized furan derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-Ethyl-5-methylfuran-3-carboxylic Acid

Executive Summary & Chemical Profile

2-Ethyl-5-methylfuran-3-carboxylic acid (CAS 1499585-70-4) is a specialized furan derivative utilized extensively in drug development and synthetic chemistry[1]. As an organic acid featuring an electron-rich furan ring, it presents specific handling, storage, and disposal challenges. This guide provides step-by-step, self-validating protocols for the safe management and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards[2].

Hazard Assessment & Safety Causality

Understanding the chemical behavior of 2-Ethyl-5-methylfuran-3-carboxylic acid is critical for safe disposal. Do not treat this simply as generic waste; apply the following causal principles:

  • Furan Ring Reactivity: The furan ring is highly susceptible to oxidative degradation.

    • Causality: Waste containing this compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic reactions, gas evolution, or spontaneous ignition[3].

  • Acidic Moiety: As a weak organic acid, it can react with strong inorganic bases and metals.

    • Causality: It must not be stored in metal containers, as organic acids can slowly corrode metals, leading to structural failure and hazardous leaks[4]. High-density polyethylene (HDPE) or glass containers are mandatory[5].

  • Toxicity & Irritation: The compound is a known skin, eye, and respiratory irritant[6].

    • Causality: All handling, including waste consolidation and spill cleanup, must occur within an operating chemical fume hood using nitrile gloves, a lab coat, and safety goggles[7].

Quantitative Data: Physiochemical & Disposal Parameters

The following table summarizes the critical parameters required for accurate waste characterization and logistical planning.

ParameterValue / SpecificationOperational Implication
CAS Number 1499585-70-4[1]Required for accurate hazardous waste labeling and tracking.
Molecular Formula C8H10O3[1]Non-halogenated structure; dictates waste stream routing.
Primary Waste Classification Non-Halogenated Organic Waste[3]Must not be mixed with chlorinated/fluorinated solvents.
Container Compatibility HDPE Plastic or Glass[5]Avoid metal containers to prevent acid corrosion[4].
Max SAA Accumulation 55 Gallons[7]Exceeding this triggers mandatory 3-day removal to central storage[4].
Headspace Requirement Minimum 1 inch[8]Prevents pressure rupture from solvent vapor expansion.

Waste Segregation Logic

Proper segregation prevents dangerous chemical interactions and reduces disposal costs. Halogenated waste incineration is significantly more expensive and regulated than non-halogenated disposal; thus, cross-contamination must be avoided[3].

WasteSegregation Start Waste Generation: 2-Ethyl-5-methylfuran- 3-carboxylic acid IsSolid Is the waste in pure solid form? Start->IsSolid SolidWaste Solid Organic Waste (HDPE Container / Sealed) IsSolid->SolidWaste Yes IsAqueous Is it dissolved in aqueous solution? IsSolid->IsAqueous No AqueousWaste Aqueous Waste Stream (Do not mix with organics) IsAqueous->AqueousWaste Yes OrganicSolvent Dissolved in Organic Solvent? IsAqueous->OrganicSolvent No CheckHalogen Contains Halogenated Solvents (e.g., DCM, Chloroform)? OrganicSolvent->CheckHalogen Yes NonHalogenated Non-Halogenated Solvent Waste CheckHalogen->NonHalogenated No Halogenated Halogenated Solvent Waste CheckHalogen->Halogenated Yes

Decision matrix for 2-Ethyl-5-methylfuran-3-carboxylic acid waste segregation.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Compound or Spill Cleanup) This protocol applies to expired reagents, contaminated weighing paper, or spilled solid material.

  • Containment & Collection: Using non-sparking tools, carefully sweep or scoop the solid material to minimize dust generation. If cleaning a spill, use inert absorbent pads[7].

  • Packaging: Transfer the material into a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar)[5].

  • Labeling: Immediately affix a hazardous waste tag. Explicitly write "2-Ethyl-5-methylfuran-3-carboxylic acid" and the approximate mass. Do not use abbreviations or chemical formulas [7].

  • Validation Step: Invert the sealed container gently over a secondary containment tray to ensure the cap is threaded correctly and no particulate matter escapes. Store in the designated Satellite Accumulation Area (SAA)[9].

Protocol B: Liquid Waste Disposal (Dissolved in Organic Solvents) This compound is frequently dissolved in solvents during synthesis or purification workflows.

  • Characterize the Solvent: Determine if the solvent matrix contains any halogens (e.g., dichloromethane, chloroform). Even a small percentage of halogenated solvent requires the entire mixture to be treated as halogenated waste[3].

  • Transfer (Fume Hood Required): Place the appropriate waste carboy (Black label for non-halogenated, Green label for halogenated) inside an operating chemical fume hood[3]. Use a funnel to slowly pour the waste.

  • Volume Management: Stop filling when the carboy is 3/4 full, leaving at least 1 inch of headspace.

    • Causality: Headspace is critical to accommodate vapor expansion and prevent pressure-induced container rupture[8].

  • Documentation: Log the exact chemical composition (e.g., "70% Ethyl Acetate, 30% Hexanes, <1% 2-Ethyl-5-methylfuran-3-carboxylic acid") on the composite sheet[3].

  • Validation Step: Wipe the exterior of the carboy with a dry paper towel. If the towel shows any residue or discoloration, a micro-spill has occurred; decontaminate the exterior immediately. Ensure the cap is vapor-tight[7].

Regulatory Compliance & RCRA Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-Ethyl-5-methylfuran-3-carboxylic acid is not specifically listed as an acutely hazardous "P-list" or toxic "U-list" chemical[2]. However, it must be managed as a characteristic hazardous waste if it exhibits properties such as ignitability (D001) or corrosivity (D002) when in solution[2]. Facilities must ensure that all waste is fully characterized, segregated by compatibility, and documented before being offered to a licensed hazardous waste disposal company[5][9].

References

  • 2-Ethyl-5-methylfuran-3-carboxylic acid SDS , AK Scientific, Inc. 6

  • 2-Ethyl-5-methylfuran-3-carboxylic acid , ChemScene. 1

  • Hazardous Waste Listings , US Environmental Protection Agency (EPA). 2

  • Hazardous Waste Segregation , Bucknell University. 3

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